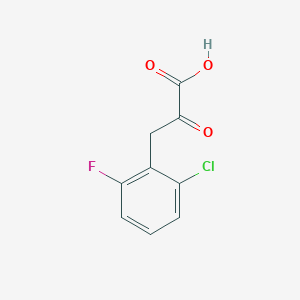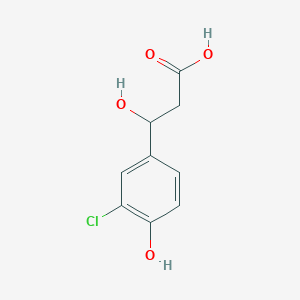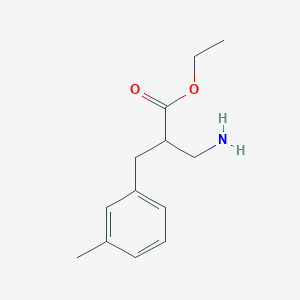![molecular formula C15H17F2NO4 B13518641 1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H18F2NO4. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and two fluorine atoms attached to a cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the difluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST).
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Applications De Recherche Scientifique
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional groups. The difluorocyclohexane moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid can be compared with similar compounds such as:
1-amino-4,4-difluorocyclohexane-1-carboxylic acid: Lacks the benzyloxycarbonyl group, leading to different reactivity and applications.
1-{[(Methoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its chemical properties and uses.
1-{[(Benzyloxy)carbonyl]amino}-4-fluorocyclohexane-1-carboxylic acid:
Propriétés
Formule moléculaire |
C15H17F2NO4 |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
4,4-difluoro-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17F2NO4/c16-15(17)8-6-14(7-9-15,12(19)20)18-13(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,21)(H,19,20) |
Clé InChI |
AJVYIMMFGPPFKF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


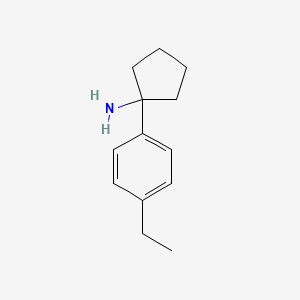
![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
![2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid](/img/structure/B13518588.png)
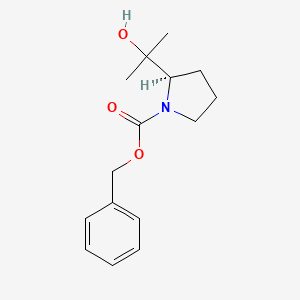
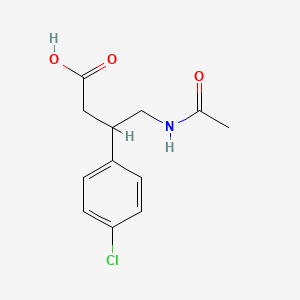


![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
